molecular formula C9H10N2O4 B7894123 2-(Dimethylamino)-4-nitrobenzoic acid CAS No. 53639-27-3

2-(Dimethylamino)-4-nitrobenzoic acid

Cat. No.: B7894123
CAS No.: 53639-27-3
M. Wt: 210.19 g/mol
InChI Key: WWSNHCAXUFHDIZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-nitrobenzoic acid is an organic compound that features both a dimethylamino group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-nitrobenzoic acid typically involves the nitration of 2-(Dimethylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the dimethylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form 2-(Dimethylamino)-4-aminobenzoic acid using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products:

    Reduction: 2-(Dimethylamino)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme kinetics and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can engage in nucleophilic interactions. These properties make the compound useful in various chemical and biological processes.

Comparison with Similar Compounds

    2-(Dimethylamino)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    4-Nitrobenzoic acid: Lacks the dimethylamino group, reducing its nucleophilic properties.

    2-Amino-4-nitrobenzoic acid: Contains an amino group instead of a dimethylamino group, altering its chemical reactivity.

Uniqueness: 2-(Dimethylamino)-4-nitrobenzoic acid is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical reactivity and versatility in various applications.

Properties

IUPAC Name

2-(dimethylamino)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)8-5-6(11(14)15)3-4-7(8)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSNHCAXUFHDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602893
Record name 2-(Dimethylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53639-27-3
Record name 2-(Dimethylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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